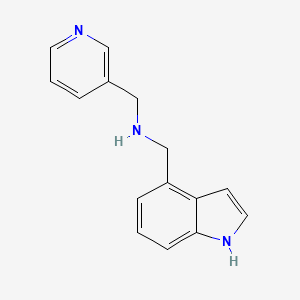

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine

Description

Properties

IUPAC Name |

N-(1H-indol-4-ylmethyl)-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-4-13(14-6-8-18-15(14)5-1)11-17-10-12-3-2-7-16-9-12/h1-9,17-18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXFHJRRZKPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CNCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586481 | |

| Record name | 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941239-16-3 | |

| Record name | 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most commonly reported synthetic approach to (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is reductive amination . This method involves the condensation of an aldehyde derivative of indole with a pyridin-3-ylmethylamine, followed by reduction to form the secondary amine linkage.

-

- Indole-4-carboxaldehyde (providing the indole moiety)

- Pyridin-3-ylmethylamine (providing the pyridine moiety)

-

- Solvent: Dichloromethane (DCM) or other aprotic organic solvents

- Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3), preferred for its mildness and selectivity

- Temperature: Typically room temperature to slightly elevated temperatures

- Reaction time: Several hours to overnight, depending on scale and conditions

-

- Formation of an imine intermediate by condensation of the aldehyde and amine.

- Reduction of the imine to the corresponding secondary amine by sodium triacetoxyborohydride.

This method is favored due to its high selectivity, mild conditions, and good yields.

Alternative Synthetic Approaches

While reductive amination is the primary method, other synthetic strategies reported in the literature for related indole-pyridine amines include:

- Nucleophilic substitution: Using halomethyl derivatives of indole or pyridine reacted with amines under basic conditions.

- Mannich-type reactions: Formation of aminomethyl derivatives via condensation of formaldehyde, amines, and indole derivatives.

- Fischer indolization: For preparing substituted indoles that can be further functionalized to the target compound.

However, these methods are less direct or require additional steps compared to reductive amination.

Detailed Reaction Data and Analysis

| Parameter | Conditions/Details | Notes |

|---|---|---|

| Aldehyde substrate | Indole-4-carboxaldehyde | Commercially available or synthesized |

| Amine substrate | Pyridin-3-ylmethylamine | Commercially available |

| Reducing agent | Sodium triacetoxyborohydride (NaBH(OAc)3) | Mild, selective for imine reduction |

| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants |

| Temperature | 20–25 °C (room temperature) | Avoids side reactions |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | Typically 70–85% | Depends on purity of starting materials |

| Purification method | Column chromatography or recrystallization | To isolate pure product |

Research Findings and Optimization

- Yield optimization: Using sodium triacetoxyborohydride in DCM at room temperature provides optimal yields with minimal side products. Excess reducing agent can lead to over-reduction or impurities.

- Solvent effects: Aprotic solvents like DCM or acetonitrile are preferred; protic solvents may lead to imine hydrolysis.

- Scale-up considerations: Industrial scale-up would require careful control of reaction parameters to maintain yield and purity, with potential use of continuous flow reactors for better heat and mass transfer.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Indole-4-carboxaldehyde + Pyridin-3-ylmethylamine | NaBH(OAc)3, DCM, RT | High selectivity, mild conditions | Requires pure aldehyde and amine |

| Nucleophilic Substitution | Halomethyl-indole + Pyridin-3-ylmethylamine | Base (NaH), DMF, elevated temperature | Direct C–N bond formation | Possible side reactions, harsher conditions |

| Mannich Reaction | Indole + Formaldehyde + Pyridin-3-ylmethylamine | Acid catalyst, solvent varies | One-pot synthesis | Less selective, mixture of products |

Additional Notes on Chemical Reactivity and Purification

- The compound is sensitive to strong oxidizing agents; mild conditions are preferred during work-up.

- Purification is typically achieved by silica gel chromatography using gradient elution with ethyl acetate/hexane mixtures.

- Characterization is confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of N-oxides and other oxidized derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and consists of an indole moiety linked to a pyridine ring via a methylene bridge. Its structural features contribute to its diverse biological activities and potential applications in drug development.

Medicinal Chemistry

In medicinal chemistry, (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is investigated for its therapeutic potential. Its structural similarities to known bioactive compounds make it a candidate for drug development targeting various diseases.

Key Findings:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This mechanism suggests potential use as an anticancer agent .

| Compound | Activity | Mechanism |

|---|---|---|

| (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine | Anticancer | Inhibits tubulin polymerization |

| 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine | Anticancer | Similar mechanism with longer alkyl chain |

| 4-(2-Pyridin-2-yl-1H-indol-3-yl)-ethanamine | Anticancer | Shorter alkyl chain affects solubility |

Biological Research

The compound is also studied for its biological activity due to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways.

Biological Activities:

- Enzyme Modulation : The compound may inhibit enzymes critical for microbial growth, suggesting antimicrobial properties.

Mechanisms of Action:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to bind to the colchicine site on tubulin, leading to apoptosis in cancer cells.

Material Science

In material science, (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine can be utilized in the synthesis of new materials with unique properties due to its versatile chemical reactivity.

Case Study 1: Anticancer Research

A study explored the anticancer properties of indole and pyridine derivatives, including (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine. Results indicated significant inhibition of tumor growth in vitro and in vivo models, supporting its potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Activity

Another research project investigated the antimicrobial properties of this compound against various pathogens. The findings demonstrated that (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine exhibited notable activity against bacterial strains, highlighting its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and pyridine moieties. These interactions can modulate biological pathways, leading to various effects. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features :

- Indole Core : The indole ring system is prevalent in natural products (e.g., serotonin, tryptophan) and synthetic pharmaceuticals, often contributing to receptor-binding interactions.

- Pyridine Moiety: Pyridine derivatives are known for their role in modulating solubility and hydrogen-bonding capabilities.

Comparison with Structurally Similar Compounds

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyrazole core with pyridin-3-yl and cyclopropylamine substituents .

- Key Differences :

- Replaces indole with pyrazole, reducing aromatic π-system size.

- Contains a cyclopropyl group, enhancing steric hindrance.

- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield) with a melting point of 104–107°C .

4-Methyl-N-[(2-methyl-1H-indol-3-yl)(3-pyridinyl)methyl]aniline

- Structure : Features a 2-methylindole and pyridine linked to an aniline group .

- Key Differences :

- Substitution at indole’s 3-position (vs. 4-position in the target compound).

- Additional aniline group increases hydrophobicity and electron-withdrawing effects.

- Implications : The 3-substituted indole may alter binding affinity in serotonin receptor analogs compared to the 4-substituted target compound .

4-(1H-Indol-3-yl)pyrimidin-2-amine

- Structure : Pyrimidine ring replaces pyridine, with indole at the 3-position .

- Key Differences :

- Pyrimidine introduces two nitrogen atoms, increasing hydrogen-bond acceptor capacity.

- Molecular weight (210.24 g/mol) is lower than the estimated ~236 g/mol for the target compound.

- Activity : Pyrimidine-indole hybrids are studied for anticancer and antimicrobial activities, highlighting the pharmacological versatility of such scaffolds .

1-(3-(1H-Indol-2-yl)phenyl)-N-(pyridin-2-ylmethyl)piperidin-4-amine

- Structure : Incorporates a piperidine ring and pyridin-2-ylmethyl group .

- Key Differences :

- Piperidine adds a basic nitrogen, improving water solubility.

- Pyridine substitution at the 2-position (vs. 3-position) alters electronic properties.

- Application : Part of p97 ATPase inhibitors, suggesting the target compound could be tailored for similar enzyme-targeted therapies .

Biological Activity

The compound (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is a novel organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This compound features both indole and pyridine moieties, which are known for their diverse pharmacological properties. Research indicates that such compounds can exhibit significant biological activities, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The structure of (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine includes:

- An indole ring : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- A pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

These structural features contribute to the compound's ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial growth inhibition.

The biological activity of (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is primarily attributed to its ability to bind to specific molecular targets. The mechanisms include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, leading to mitotic arrest in cancer cells and subsequent apoptosis.

- Enzyme Modulation : The compound may inhibit specific enzymes involved in microbial growth, suggesting potential antimicrobial properties.

- Signaling Pathway Alteration : Interaction with cellular receptors can lead to significant alterations in signaling pathways, making them valuable for therapeutic interventions.

Anticancer Activity

Research has demonstrated that compounds with indole and pyridine structures possess anticancer properties. Studies indicate:

- Inhibition of Tumor Growth : (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine has potential as an anticancer agent due to its ability to disrupt cell division processes .

| Compound | Activity | Mechanism |

|---|---|---|

| (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine | Anticancer | Inhibits tubulin polymerization |

| 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine | Anticancer | Similar mechanism with longer alkyl chain |

| 4-(2-Pyridin-2-yl-1H-indol-3-yl)-ethanamine | Anticancer | Shorter alkyl chain affects solubility |

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest:

- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .

| Microorganism | MIC (mg/mL) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |

| Escherichia coli | 0.025 | Significant inhibition observed |

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Indole Derivatives : A study on indole-containing metal complexes demonstrated enhanced anticancer activity compared to their ligands, indicating the importance of the indole moiety in binding interactions with DNA .

- Optimization Studies : Research on related compounds has shown that modifications in the indole or pyridine rings can significantly influence biological potency and stability. For example, the introduction of specific substituents can enhance binding affinity and selectivity towards target enzymes .

Q & A

Q. What are the established synthetic routes for (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine?

The synthesis typically involves coupling indole and pyridine derivatives via alkylation or condensation reactions. For example, analogous methods use S-alkylation in alkaline media (e.g., reacting aryl halides with amine precursors at room temperature) . Copper-catalyzed coupling (e.g., using CuBr) with cesium carbonate as a base in DMSO has been employed for structurally similar amines, yielding products after purification via chromatography . Optimization of solvent (e.g., dichloromethane or DMSO) and temperature (e.g., 35°C for 48 hours) is critical to improve yields, which may vary significantly (e.g., 17.9% in some cases) .

Q. How is (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine characterized to confirm its structure?

Structural confirmation relies on multi-technique analysis:

- 1H/13C NMR : Peaks for indole (δ 7.0–7.6 ppm, aromatic protons) and pyridine (δ 8.5–8.9 ppm, CH=N) moieties .

- IR Spectroscopy : Stretching vibrations for NH (3054–3298 cm⁻¹) and C=N (1574–1665 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI) to confirm molecular weight (e.g., m/z 215 [M+H]+ for related compounds) .

- X-ray Crystallography : Resolves zwitterionic forms or hydration effects, as seen in similar amines .

Advanced Research Questions

Q. What challenges arise in the crystallization of (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine derivatives?

Hydration and zwitterion formation can complicate crystallization. For example, carboxylic acid derivatives of analogous amines spontaneously absorb water, altering crystal packing . Solutions include:

Q. How can contradictions in spectral data during derivative synthesis be resolved?

Discrepancies in NMR or IR data often stem from tautomerism or impurities. For instance:

- Tautomerism : Pyridine-indole hybrids may exhibit keto-enol or amine-imine equilibria, shifting NMR peaks. DFT calculations can predict dominant forms .

- Impurities : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .

- Cross-validation : Combine HRMS with elemental analysis to confirm empirical formulas .

Q. What methodological considerations optimize coupling reactions for this compound?

Key factors include:

- Catalysts : Copper(I) bromide enhances Ullmann-type couplings for aryl-amine bonds .

- Bases : Cs₂CO₃ outperforms K₂CO₃ in deprotonating amines, accelerating nucleophilic substitution .

- Solvent polarity : DMSO increases reaction rates but may require post-reaction dilution to prevent byproduct formation .

- Temperature : Prolonged heating (e.g., 48 hours at 35°C) improves yields in sterically hindered systems .

Q. How do electronic effects of substituents influence derivatization reactivity?

Electron-donating groups (e.g., -CH₃ on pyridine) increase nucleophilicity at the methylamine site, facilitating alkylation or acylation. Conversely, electron-withdrawing groups (e.g., -NO₂) may direct electrophilic substitution to the indole ring . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.